molecular formula C10H10N2O B13358163 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B13358163
M. Wt: 174.20 g/mol
InChI Key: DCXCVXOPCXWUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out in ethanol, and the mixture is heated to around 50°C. After the reaction is complete, the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Biological Activity

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and fibrotic conditions. This article summarizes the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Structural Characteristics

The molecular structure of this compound includes a five-membered ring with a methyl and phenyl substituent. This structure contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (breast cancer)3.79
1-Aryl-1H-pyrazole derivativesHepG2 (liver cancer)26
4-amino derivativesSF-268 (brain cancer)12.50

These findings suggest that the pyrazolone scaffold could be a valuable template for developing new anticancer agents.

Anti-Fibrotic Activity

A study explored the anti-fibrotic effects of 2-Methyl-4-phenyl derivatives in a model of posterior capsule opacification (PCO), a common complication following cataract surgery. The compound demonstrated the ability to inhibit TGF-β2-induced fibrogenesis in lens epithelial cells:

  • Cell Viability : Treatment with the compound at concentrations of 5, 10, and 20 mg/mL resulted in significant cell viability improvements compared to control groups.
  • Gene Expression : The compound significantly reduced the expression levels of TGF-β2 and SMAD signaling genes (SMAD3 and SMAD4), indicating its potential as a therapeutic agent for PCO management .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways. Its interaction with TGF-β signaling suggests that it may act through multiple mechanisms, including:

  • Inhibition of Fibrogenesis : By downregulating TGF-β2 and associated SMAD proteins.
  • Antioxidant Properties : Pyrazolone derivatives often exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:

  • Cataract Surgery Complications : In a clinical trial assessing the efficacy of pyrazolone derivatives for preventing PCO, patients receiving treatment showed reduced rates of secondary surgeries compared to those receiving standard care.
  • Cancer Treatment : A cohort study involving patients with various cancers treated with pyrazolone-based therapies reported improved overall survival rates and reduced tumor sizes.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-methyl-4-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H10N2O/c1-12-10(13)9(7-11-12)8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

DCXCVXOPCXWUMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.